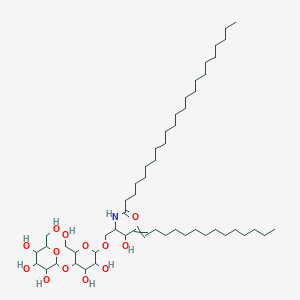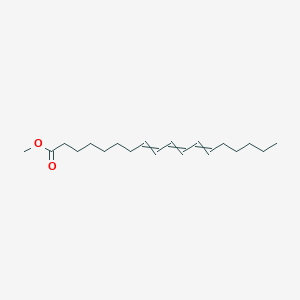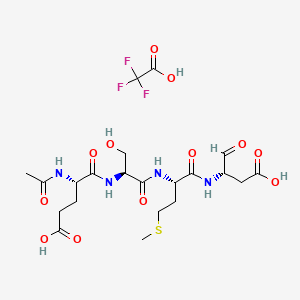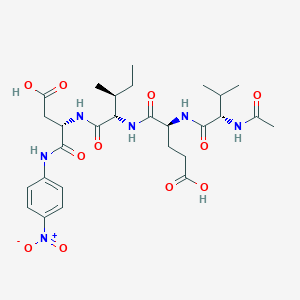
Ac-Val-Glu-Ile-Asp-PNA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ac-VEID-pNA (trifluoroacetate salt): N-acetyl-L-valyl-L-α-glutamyl-L-isoleucyl-N-(4-nitrophenyl)-L-α-asparagine, trifluoroacetate salt , is a colorimetric substrate for caspase-6. Caspase-6 binds to and cleaves the Val-Glu-Ile-Asp (VEID) peptide sequence to release p-nitroanilide, which can be quantified by colorimetric detection at 405 nm as a measure of enzyme activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of Ac-VEID-pNA (trifluoroacetate salt) involves solid-phase peptide synthesis (SPPS). The process typically includes the stepwise addition of protected amino acids to a growing peptide chain anchored to a solid resin. The trifluoroacetate salt form is achieved by treating the peptide with trifluoroacetic acid in dichloromethane, followed by neutralization with a tertiary amine .
Industrial Production Methods: : Industrial production of Ac-VEID-pNA (trifluoroacetate salt) follows similar synthetic routes as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers to ensure high yield and purity. The final product is purified using high-performance liquid chromatography (HPLC) and lyophilized to obtain a solid form .
Chemical Reactions Analysis
Types of Reactions: : Ac-VEID-pNA (trifluoroacetate salt) primarily undergoes enzymatic cleavage reactions. Caspase-6 specifically cleaves the Val-Glu-Ile-Asp sequence, releasing p-nitroanilide .
Common Reagents and Conditions
Enzymatic Cleavage: Caspase-6 enzyme, buffer solutions (e.g., phosphate-buffered saline), and colorimetric detection reagents.
Trifluoroacetylation: Trifluoroacetic acid in dichloromethane, tertiary amines for neutralization.
Major Products
p-Nitroanilide: Released upon cleavage by caspase-6, detectable at 405 nm.
Scientific Research Applications
Ac-VEID-pNA (trifluoroacetate salt) is widely used in scientific research, particularly in the fields of cell biology, apoptosis, and proteolysis. Its primary application is as a substrate for caspase-6 activity assays. By measuring the release of p-nitroanilide, researchers can quantify caspase-6 activity, which is crucial for studying programmed cell death (apoptosis) and related cellular processes .
Mechanism of Action
The mechanism of action of Ac-VEID-pNA (trifluoroacetate salt) involves its role as a substrate for caspase-6. Caspase-6 recognizes and binds to the Val-Glu-Ile-Asp sequence, cleaving the peptide bond and releasing p-nitroanilide. This cleavage event can be quantified by measuring the absorbance at 405 nm, providing insights into caspase-6 activity and its role in apoptosis .
Comparison with Similar Compounds
Similar Compounds
Ac-YVAD-pNA (trifluoroacetate salt): A substrate for caspase-1 and caspase-4, with a similar mechanism of action involving the cleavage of the Tyr-Val-Ala-Asp sequence.
Ac-IETD-pNA: Another caspase substrate used for detecting caspase-8 activity.
Uniqueness: : Ac-VEID-pNA (trifluoroacetate salt) is unique in its specificity for caspase-6, making it an essential tool for studying this particular enzyme’s activity. Its ability to release p-nitroanilide upon cleavage allows for precise quantification of caspase-6 activity, distinguishing it from other caspase substrates .
Properties
Molecular Formula |
C28H40N6O11 |
|---|---|
Molecular Weight |
636.7 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-5-[[(2S,3S)-1-[[(2S)-3-carboxy-1-(4-nitroanilino)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C28H40N6O11/c1-6-15(4)24(33-25(40)19(11-12-21(36)37)31-27(42)23(14(2)3)29-16(5)35)28(43)32-20(13-22(38)39)26(41)30-17-7-9-18(10-8-17)34(44)45/h7-10,14-15,19-20,23-24H,6,11-13H2,1-5H3,(H,29,35)(H,30,41)(H,31,42)(H,32,43)(H,33,40)(H,36,37)(H,38,39)/t15-,19-,20-,23-,24-/m0/s1 |
InChI Key |
VXTVKOWKXXPPNE-PZQVQNRFSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)C |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[6-(3-Chlorophenyl)hexanoyl]-1,3-oxazolidin-2-one](/img/structure/B10796897.png)
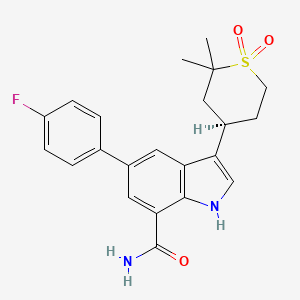
![N-[3-(cyclopropylmethyl)-4a,9-dihydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]-3-fluoropyridine-4-carboxamide](/img/structure/B10796907.png)
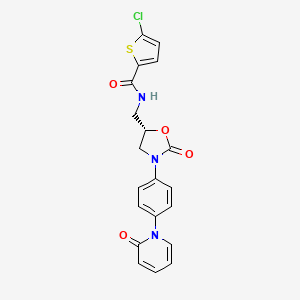


![(R)-3-[2,4-dioxo-1-(1,4,6-trimethyl-1H-indol-3-ylmethyl)-1,4-dihydro-2H-pyrido[3,2-d]pyrimidin-3-yl]-pentanoic acid](/img/structure/B10796930.png)
![(2'R,3R,3'S,5'S)-N-(4-carbamoyl-2-methoxyphenyl)-6-chloro-3'-(3-chloro-2-fluorophenyl)-5'-(2,2-dimethylpropyl)-2-oxospiro[1H-indole-3,4'-pyrrolidine]-2'-carboxamide](/img/structure/B10796940.png)
